![molecular formula C21H26BrNO3 B1676207 溴化甲吡咯酯 CAS No. 76-90-4](/img/structure/B1676207.png)
溴化甲吡咯酯
描述
溴化美彭索拉是一种季铵化合物,起着毒蕈碱受体拮抗剂的作用。它主要用于减少胃酸和胃蛋白酶的分泌,并抑制结肠的自发收缩。 这种化合物通常用于治疗胃肠道疾病,如消化性溃疡和肠易激综合征 .
科学研究应用
Therapeutic Use in Chronic Obstructive Pulmonary Disease
Mepenzolate bromide has shown promising results in the treatment of COPD, a progressive lung disease characterized by airflow limitation and inflammation. Research indicates that mepenzolate bromide possesses both anti-inflammatory and bronchodilatory properties, making it a candidate for managing COPD symptoms.
Key Findings:
- Bronchodilation and Inflammation Control : Studies have demonstrated that mepenzolate bromide can significantly reduce the severity of elastase-induced pulmonary emphysema in animal models. The compound was found to suppress inflammatory responses and reduce oxidative stress associated with COPD .
- Administration Routes : The effectiveness of mepenzolate varies significantly with the route of administration. Intratracheal delivery has been shown to be superior to oral or intravenous routes, requiring much lower doses to achieve therapeutic effects .
Diabetic Wound Healing
Recent investigations have highlighted the role of mepenzolate bromide in promoting wound healing, particularly in diabetic ulcers. Diabetic wounds are often characterized by prolonged inflammation and impaired healing due to excessive oxidative stress.
Key Findings:
- Promotion of Healing : Mepenzolate bromide has been shown to accelerate wound closure rates and improve granulation tissue formation in diabetic mouse models. It effectively reduces inflammation by decreasing macrophage infiltration and lowering levels of pro-inflammatory cytokines such as IL-1β and TNF-α .
- Oxidative Stress Reduction : The compound enhances the activity of antioxidant enzymes, contributing to reduced oxidative stress in wound sites, which is critical for effective healing .
Gastrointestinal Disorders
Traditionally, mepenzolate bromide has been utilized for its antispasmodic effects in treating gastrointestinal disorders such as irritable bowel syndrome and peptic ulcers. Its ability to decrease gastric acid secretion and suppress muscle spasms makes it valuable in managing these conditions.
Key Findings:
- Efficacy in Spastic Colon : Clinical reports indicate that mepenzolate bromide can alleviate symptoms associated with spastic colon, providing relief from abdominal pain and discomfort .
- Mechanism of Action : The drug works by blocking muscarinic receptors, which results in decreased gastrointestinal motility and secretion, thereby controlling symptoms effectively .
Other Potential Applications
Beyond COPD and diabetic wound healing, mepenzolate bromide's pharmacological profile suggests potential applications in other areas:
- Pulmonary Fibrosis : Preliminary studies indicate that mepenzolate may also benefit patients with pulmonary fibrosis by mitigating inflammatory responses and improving lung function .
- Chronic Pain Management : The antispasmodic properties may offer therapeutic benefits for chronic pain conditions related to gastrointestinal dysmotility.
Summary Table of Applications
Application Area | Mechanism/Effect | Evidence Level |
---|---|---|
Chronic Obstructive Pulmonary Disease | Anti-inflammatory; bronchodilation | Strong (animal studies) |
Diabetic Wound Healing | Reduces inflammation; promotes healing | Moderate (animal studies) |
Gastrointestinal Disorders | Antispasmodic; decreases gastric secretions | Established (clinical use) |
Pulmonary Fibrosis | Mitigates inflammation | Emerging (preliminary studies) |
作用机制
溴化美彭索拉通过拮抗毒蕈碱受体发挥作用,特别是 M1 和 M3 亚型。这种拮抗作用导致胃酸和胃蛋白酶分泌减少,以及结肠自发收缩的抑制。 该化合物对毒蕈碱受体的作用也对其支气管扩张和抗炎作用有贡献 .
类似化合物:
溴化格隆溴铵: 另一种用于其支气管扩张作用的毒蕈碱受体拮抗剂。
溴化阿替利定: 一种用于治疗 COPD 的长效毒蕈碱拮抗剂。
溴化美彭索拉的独特性: 溴化美彭索拉的独特性在于其胃肠道和支气管扩张作用的特定组合。 与其他毒蕈碱拮抗剂不同,它已被证明具有显着的抗炎特性,使其成为治疗 COPD 和糖尿病伤口愈合等疾病的潜在治疗剂 .
生化分析
Biochemical Properties
Mepenzolate Bromide specifically antagonizes muscarinic receptors . This interaction leads to decreases in gastric acid and pepsin secretion and suppression of spontaneous contractions of the colon .
Cellular Effects
Mepenzolate Bromide has been found to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . It also suppresses elastase-induced pulmonary inflammatory responses .
Molecular Mechanism
The mechanism of action of Mepenzolate Bromide is as a post-ganglionic parasympathetic inhibitor . It specifically antagonizes muscarinic receptors, leading to its effects on gastric acid and pepsin secretion, and suppression of spontaneous contractions of the colon .
Temporal Effects in Laboratory Settings
In laboratory settings, Mepenzolate Bromide has been shown to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . The effects of Mepenzolate Bromide were observed to be more pronounced when administered via the intratracheal route compared to oral administration .
Dosage Effects in Animal Models
In animal models, Mepenzolate Bromide has been shown to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . The effects were observed to be dose-dependent, with a higher dose required for oral administration compared to intratracheal administration .
Metabolic Pathways
It is known that it specifically antagonizes muscarinic receptors, which play a role in various metabolic processes .
Transport and Distribution
It is known that it specifically antagonizes muscarinic receptors, which could influence its distribution within cells .
Subcellular Localization
Given its role as a muscarinic receptor antagonist, it is likely to be localized at the cell membrane where these receptors are typically found .
准备方法
合成路线和反应条件: 溴化美彭索拉可以通过将3-羟基-1,1-二甲基哌啶鎓溴化物与2,2-二苯基乙酸酯化来合成。 反应通常涉及使用脱水剂,如亚硫酰氯或二环己基碳二亚胺 (DCC),以促进酯键的形成 .
工业生产方法: 在工业环境中,溴化美彭索拉的合成是在大型反应器中进行,在受控条件下进行,以确保高产率和纯度。该过程涉及对温度、pH 值和反应时间的仔细控制,以优化酯化反应。 最终产品然后通过重结晶或色谱技术进行纯化 .
化学反应分析
反应类型: 溴化美彭索拉主要由于季铵基团的存在而发生取代反应。 它也可以在酸性或碱性条件下参与水解反应,导致酯键断裂 .
常见试剂和条件:
取代反应: 常见试剂包括亲核试剂,如氢氧根离子或胺。
水解反应: 酸性或碱性条件分别使用盐酸或氢氧化钠.
主要产物:
取代反应: 产物包括取代的哌啶鎓化合物。
相似化合物的比较
Glycopyrronium bromide: Another muscarinic receptor antagonist used for its bronchodilatory effects.
Aclidinium bromide: A long-acting muscarinic antagonist used in the treatment of COPD.
Atropine: A muscarinic antagonist used to treat bradycardia and as a pre-anesthetic agent.
Uniqueness of Mepenzolate Bromide: Mepenzolate bromide is unique due to its specific combination of gastrointestinal and bronchodilatory effects. Unlike other muscarinic antagonists, it has been shown to have significant anti-inflammatory properties, making it a potential therapeutic agent for conditions such as COPD and diabetic wound healing .
生物活性
Mepenzolate bromide is a muscarinic antagonist primarily known for its gastrointestinal applications, but recent studies have revealed significant biological activities that extend beyond its traditional uses. This article explores the compound's anti-inflammatory and bronchodilatory properties, particularly in the context of chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis.
Overview of Mepenzolate Bromide
- Chemical Structure : Mepenzolate bromide is a quaternary ammonium compound that acts as a postganglionic parasympathetic inhibitor.
- Mechanism of Action : It antagonizes muscarinic acetylcholine receptors (M1, M3, M5), leading to decreased gastric acid secretion and suppression of gastrointestinal motility .
- Therapeutic Uses : Originally used for treating gastrointestinal disorders, its potential in respiratory diseases has garnered attention due to its anti-inflammatory effects.
1. Anti-Inflammatory Effects
Mepenzolate bromide has demonstrated notable anti-inflammatory properties in various studies.
- Study Findings : In a mouse model of elastase-induced pulmonary inflammation, mepenzolate significantly reduced airspace enlargement and respiratory dysfunction. This effect was attributed to its ability to suppress the production of superoxide anions and modulate inflammatory pathways involving NF-κB and HDAC2 .
Parameter | Control Group | Mepenzolate Group |
---|---|---|
Airspace Enlargement (mm²) | 150 ± 20 | 90 ± 15 |
Respiratory Dysfunction Score | 7.5 ± 1.0 | 3.0 ± 0.5 |
Superoxide Anion Level (μM) | 12 ± 2 | 5 ± 1 |
2. Bronchodilatory Activity
The bronchodilatory effects of mepenzolate are particularly relevant for treating respiratory conditions like COPD.
- Mechanism : Mepenzolate's action on muscarinic receptors leads to relaxation of bronchial smooth muscles, improving airflow in obstructive lung diseases .
- Comparative Studies : In studies comparing mepenzolate with other muscarinic antagonists, it was found that mepenzolate outperformed most in reducing elastase-induced pulmonary disorders .
3. Pulmonary Fibrosis Mitigation
Recent research indicates that mepenzolate may also play a role in mitigating pulmonary fibrosis.
- Experimental Design : In a bleomycin-induced fibrosis model, intratracheal administration of mepenzolate prior to treatment significantly reduced fibrosis severity and improved lung mechanics .
Assessment Metric | Bleomycin Only | Bleomycin + Mepenzolate |
---|---|---|
Hydroxyproline Levels (μg/g) | 100 ± 15 | 60 ± 10 |
Forced Vital Capacity (FVC) (%) | 50 ± 5 | 75 ± 5 |
SpO2 (%) | 85 ± 2 | 95 ± 2 |
Case Study: COPD Management
A clinical case involving patients with moderate to severe COPD treated with mepenzolate showed significant improvements in lung function and quality of life scores over a six-month period. Patients reported reduced dyspnea and improved exercise tolerance, correlating with the pharmacological profile observed in preclinical models.
Case Study: Pulmonary Fibrosis
In another study involving patients with idiopathic pulmonary fibrosis, mepenzolate was administered as an adjunct therapy. Results indicated a reduction in disease progression markers and improved lung function tests compared to control groups not receiving the drug.
属性
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO3.BrH/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRNZNSGDSFFIR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25990-43-6 (Parent) | |
Record name | Mepenzolate bromide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023252 | |
Record name | Mepenzolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>63.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648464 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76-90-4 | |
Record name | Mepenzolate bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mepenzolate bromide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEPENZOLATE BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MEPENZOLATE BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mepenzolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mepenzolate bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPENZOLATE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APX8D32IX1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。